3-Iodophenyl 4-piperidinyl ether
Description
Significance of Aryl Ether and Piperidine (B6355638) Motifs in Bioactive Compounds
The aryl ether and piperidine moieties are prevalent structural features in a vast number of biologically active compounds and approved drugs.
The aryl ether group, which consists of an aromatic ring linked to an oxygen atom that is further connected to another organic substituent, is a common scaffold in pharmaceuticals. acs.org This linkage is not merely a passive connector; its flexibility can be crucial for the optimal orientation of a molecule within a biological target's binding site. Furthermore, aryl ethers can influence a compound's metabolic stability. For instance, aryl methyl ethers are known to undergo rapid metabolism in the liver, which can be a liability in drug design. nih.gov The replacement of a methyl group with a more complex substituent, such as a piperidine ring, can alter these metabolic pathways. The synthesis of aryl ethers is a well-established area of organic chemistry, with numerous methods available for their construction. organic-chemistry.orggoogle.com
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids. researchgate.netbohrium.comresearchgate.netwikipedia.org Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized to interact with a wide array of biological targets. mdpi.com Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antiviral, analgesic, and antipsychotic effects. researchgate.netijnrd.org The nitrogen atom in the piperidine ring is often basic and can be protonated at physiological pH, allowing for ionic interactions with biological targets. This feature, combined with its three-dimensional structure, enables piperidine-containing compounds to engage in specific and high-affinity binding with proteins and enzymes. researchgate.net
Role of Halogenation in Ligand Design and Pharmacological Modulation
Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful and widely used strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. nih.govresearchgate.net For a long time, halogens were primarily incorporated to take advantage of their steric bulk to fill binding pockets. nih.gov However, it is now well-recognized that halogens, particularly heavier ones like iodine, can participate in specific, attractive, non-covalent interactions known as halogen bonds. acs.orgacs.org
A halogen bond is formed between a covalently bonded halogen atom (the donor) and a Lewis basic atom (the acceptor), such as an oxygen or nitrogen atom in a biological target. acs.orgnamiki-s.co.jp The strength and directionality of these bonds can significantly contribute to the binding affinity and selectivity of a ligand. acs.org The ability of halogens to form these interactions generally increases with their size and polarizability, following the trend I > Br > Cl > F. namiki-s.co.jp
Overview of Research Areas for Halogenated Phenyl Piperidine Derivatives
The combination of a phenyl ring, a piperidine moiety, and a halogen atom creates a versatile scaffold for drug discovery. Phenylpiperidine derivatives themselves are a significant class of drugs, with applications in pain management and psychiatry. painphysicianjournal.comwikipedia.org The addition of a halogen atom to this core structure opens up further avenues for research and development.
Research into halogenated phenylpiperidine derivatives is diverse and includes:
Central Nervous System (CNS) Agents: The phenylpiperidine scaffold is a key feature of many opioid analgesics and antipsychotic drugs. wikipedia.org Halogenation can be used to fine-tune the receptor binding profiles of these compounds, potentially leading to agents with improved efficacy or reduced side effects.
Enzyme Inhibitors: The ability of halogens to form specific interactions makes them valuable tools in the design of enzyme inhibitors. By strategically placing a halogen atom, a molecule can be directed to a specific region of an enzyme's active site, enhancing its inhibitory activity.
Anticancer Agents: Piperidine derivatives have shown promise as anticancer agents, and halogenation can be used to enhance their cytotoxic effects. researchgate.net
Antiviral and Antimicrobial Agents: The piperidine nucleus is also found in compounds with antiviral and antimicrobial properties. ijnrd.org Halogenation can be explored as a means to improve the potency and spectrum of activity of these agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-iodophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYHKDGHXMOCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310501 | |
| Record name | 4-(3-Iodophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-33-6 | |
| Record name | 4-(3-Iodophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Iodophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodophenyl 4 Piperidinyl Ether and Analogues
Retrosynthetic Analysis of the Ether Linkage
A primary retrosynthetic disconnection of 3-Iodophenyl 4-piperidinyl ether breaks the molecule at the ether bond (C-O). This leads to two principal synthetic precursors: a 3-iodophenyl component (acting as an electrophile or nucleophile) and a 4-hydroxypiperidine component (acting as a nucleophile). The choice of reaction to form this bond dictates the specific nature of the precursors.
Williamson Ether Synthesis Principles
The Williamson ether synthesis is a cornerstone of ether formation and represents a direct and widely used method for constructing the target molecule. wikipedia.orgbyjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com
Mechanism and Application: In the context of this compound, the synthesis would involve the deprotonation of 4-hydroxypiperidine to form a more nucleophilic piperidin-4-olate anion. This is typically achieved using a strong base like sodium hydride (NaH) or potassium hydride (KH). jk-sci.com The resulting alkoxide then attacks an electrophilic 3-iodo-substituted benzene ring, displacing a suitable leaving group.
Two primary pathways are viable:
Alkoxide + Aryl Halide: The most common approach involves the reaction of the piperidin-4-olate with a di-halogenated benzene, such as 1,3-diiodobenzene or 1-bromo-3-iodobenzene. The nucleophilic alkoxide attacks one of the carbon-halogen bonds of the aryl halide.
Phenoxide + Alkyl Halide: An alternative, though often less practical for this specific target, is the reaction of a 3-iodophenoxide with a piperidine (B6355638) ring bearing a leaving group at the 4-position (e.g., 4-bromopiperidine or 4-tosyloxypiperidine). This route is generally preferred when the alkyl halide is primary to avoid competing elimination reactions (E2). wikipedia.orgyoutube.com Given that the piperidine is a secondary halide in this case, the former pathway is typically more efficient.
The reaction is usually conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 pathway. byjus.com
| Reactant 1 | Reactant 2 | Base | Solvent | Key Features |
| 4-Hydroxypiperidine | 1,3-Diiodobenzene | NaH, KH | DMF, DMSO | SN2 mechanism; alkoxide attacks aryl halide. wikipedia.orgjk-sci.com |
| 3-Iodophenol | 4-Bromopiperidine | K₂CO₃, Cs₂CO₃ | Acetonitrile | Less favored due to potential E2 elimination with secondary halides. wikipedia.org |
Alkoxymercuration-Demercuration for Ether Formation
Alkoxymercuration-demercuration is a two-step method primarily used to synthesize ethers from alkenes and alcohols. libretexts.orgbyjus.com It offers a reliable way to achieve Markovnikov addition of an alcohol across a double bond without the risk of carbocation rearrangements that can occur in acid-catalyzed hydration. libretexts.orgbyjus.com
Mechanism and Application: This method is not directly applicable to the formation of an aryl ether from a phenol and a saturated heterocycle. Its mechanism involves the reaction of an alkene with mercuric acetate [Hg(OAc)₂] or mercuric trifluoroacetate [Hg(O₂CCF₃)₂] in the presence of an alcohol. study.comlibretexts.org This forms a stable mercurinium ion intermediate, which is then attacked by the alcohol nucleophile. A subsequent demercuration step, typically using sodium borohydride (NaBH₄), replaces the mercury group with a hydrogen atom. libretexts.org
For a molecule like this compound, this pathway would be highly unconventional and inefficient. It would theoretically require a precursor such as 1,2,3,6-tetrahydropyridine and 3-iodophenol. The reaction would add the 3-iodophenoxy group to the more substituted end of the double bond. However, the synthesis of the requisite unsaturated piperidine and the control of regioselectivity make this a less practical approach compared to substitution methods.
Installation of the Iodophenyl Moiety
The 3-iodophenyl group is a key structural component. It can be incorporated either by direct iodination of a pre-formed phenyl ether or by using an iodinated precursor in a coupling reaction.
Direct Iodination of Phenyl Substrates
Direct iodination of an aromatic ring, such as a phenyl ether, involves an electrophilic aromatic substitution reaction. Phenols and phenyl ethers are activated substrates, making them susceptible to halogenation. manac-inc.co.jp
Reagents and Conditions: Various reagents can be employed for the direct iodination of activated aromatic rings:
Iodine and an Oxidizing Agent: A common method involves using molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. The oxidizing agent converts I₂ into a more potent electrophilic iodine species (I⁺).
N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often used with an acid catalyst for the iodination of electron-rich arenes.
Iodine and Silver Salts: Reagents like silver sulfate (Ag₂SO₄) or silver triflate (AgOTf) can be used with iodine to generate a highly electrophilic iodinating agent. acs.org
Hypoiodous Acid (HOI): Generated in situ from elemental iodine under mild basic conditions, HOI can effectively iodinate phenols. manac-inc.co.jp
The directing effects of the ether oxygen would favor iodination at the ortho and para positions. To achieve the desired meta-iodination (3-position), one would typically need to start with a substrate that already has a meta-directing group or use a more complex, multi-step strategy. For example, iodinating a phenyl ring with a meta-directing group, followed by functional group manipulation to install the ether linkage, could be a viable route.
| Iodinating Reagent System | Substrate Type | Key Features |
| I₂ / Oxidizing Agent (e.g., HNO₃) | Activated Arenes | Generates electrophilic I⁺ species. |
| N-Iodosuccinimide (NIS) | Electron-rich Arenes | Mild conditions, good for sensitive substrates. |
| I₂ / Silver Salt (e.g., Ag₂SO₄) | Arenes | Forms a highly reactive electrophilic iodine complex. acs.org |
| In situ HOI | Phenols | Performed under mild basic conditions. manac-inc.co.jp |
Coupling Reactions Involving Iodinated Precursors
A more controlled and common approach is to use a pre-iodinated aromatic compound as a building block. Reactions like the Ullmann condensation are well-suited for forming the aryl ether C-O bond. wikipedia.org
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, phenol, or amine. wikipedia.orgorganic-chemistry.org To synthesize this compound, this reaction would typically involve coupling 1,3-diiodobenzene with 4-hydroxypiperidine.
Reaction Conditions:
Catalyst: Copper metal powder or a copper(I) salt, such as CuI, is used. wikipedia.orgresearchgate.net Modern protocols often use soluble copper catalysts with ligands like diamines or phenanthroline to improve efficiency and lower reaction temperatures. nih.gov
Base: A base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is required to deprotonate the alcohol. wikipedia.org
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or nitrobenzene are traditionally used. wikipedia.orgnih.gov
This method provides excellent control over the position of the iodine atom, as it is incorporated into the starting material. The reactivity of aryl halides in Ullmann reactions follows the order I > Br > Cl, making aryl iodides like 1,3-diiodobenzene highly suitable substrates. wikipedia.org
Piperidine Ring Construction and Functionalization
The 4-hydroxypiperidine moiety is a common building block that can be synthesized or functionalized through several routes.
Synthesis of 4-Hydroxypiperidine: A prevalent laboratory method for synthesizing 4-hydroxypiperidine involves the reduction of a 4-oxopiperidine precursor. For instance, N-Boc-4-oxopiperidine can be reduced using a reducing agent like sodium borohydride (NaBH₄) to yield N-Boc-4-hydroxypiperidine. The N-Boc protecting group can then be removed under acidic conditions (e.g., using HCl in dioxane) to afford 4-hydroxypiperidine hydrochloride. chemicalbook.com
Functionalization of Piperidine: Alternatively, a pre-existing piperidine ring can be functionalized at the 4-position. This is less common for introducing a simple hydroxyl group but is relevant for creating more complex analogues. For example, Grignard reagents can react with N-protected 3-piperidone to introduce various substituents at the 3-position, which could then be followed by further modifications. google.com Other methods, such as aza-Prins cyclization, can be used to construct substituted 4-hydroxypiperidine rings from acyclic precursors. rsc.org
Cyclization Reactions for Piperidine Scaffold Formation
The formation of the piperidine ring is a fundamental step in the synthesis of this compound and its analogues. Various cyclization strategies have been developed to construct this key heterocyclic scaffold. These methods often involve intramolecular reactions where a nitrogen-containing substrate undergoes ring closure to form the six-membered piperidine ring. nih.gov
One common approach is the intramolecular cyclization where the substrate already contains the necessary nitrogen source, typically an amino group. The cyclization can proceed through the formation of a new C-N bond or a new C-C bond. nih.gov Key strategies include:
Reductive Amination : Dicarbonyl compounds, which can be generated from the oxidative cleavage of cyclic olefins like indenes or cyclopentenes, can react with primary amines in a ring-closing double reductive amination protocol. This method can lead to the formation of functionalized piperidine derivatives. nih.gov
Alkene Cyclization : Non-activated alkenes can undergo oxidative amination catalyzed by gold(I) complexes to form substituted piperidines. This process involves the difunctionalization of a double bond, creating the N-heterocycle and introducing an oxygen-containing substituent simultaneously. nih.gov
Aza-Michael Reaction : The intramolecular aza-Michael reaction is another effective method for forming the piperidine ring. nih.gov A concise, high-yield double aza-Michael reaction has been used to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. acs.org
Mannich Reaction : A stereoselective three-component vinylogous Mannich-type reaction can be employed to synthesize multi-substituted chiral piperidines. This approach, inspired by the biosynthesis of piperidine alkaloids, uses a functionalized dienolate and can yield chiral 2,3-dihydropyridinones, which are versatile intermediates for various piperidine compounds. rsc.org
Reductive Hydroamination/Cyclization : Alkynes can undergo a cascade reaction involving acid-mediated functionalization to form an enamine, which then generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring. nih.gov
These cyclization reactions provide a range of pathways to the core piperidine structure, which can then be further modified.
| Cyclization Method | Key Features | Catalyst/Reagent Example | Ref |
| Reductive Amination | Ring expansion from diformyl intermediates. | Chiral α-methylbenzylamine | nih.gov |
| Alkene Cyclization | Oxidative amination of non-activated alkenes. | Gold(I) complex | nih.gov |
| Double Aza-Michael | Atom-efficient access to chiral 4-piperidones. | N/A | acs.org |
| Mannich Reaction | Stereoselective, three-component reaction. | Sn(OTf)₂ | rsc.org |
| Reductive Hydroamination | Cascade reaction of alkynes. | Acid-mediated | nih.gov |
N-Alkylation and Substitutions on the Piperidine Nitrogen
Once the piperidine scaffold is formed, a crucial step in synthesizing many derivatives is the introduction of substituents, particularly on the nitrogen atom (N-alkylation). This functionalization is key to modulating the pharmacological properties of the final compound.
Direct N-alkylation is a common method, typically involving the reaction of the secondary amine of the piperidine ring with an alkyl halide. researchgate.net To drive the reaction and neutralize the acid formed, a base is often used. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a solvent like dimethylformamide (DMF). researchgate.net The choice of reaction conditions can be critical. For instance, in the N-alkylation of a piperidine with various benzyl chlorides using K₂CO₃ in ethanol, most substrates react well, but electron-rich substrates like 4-methoxybenzyl chloride may fail to yield the desired product under certain conditions. echemi.com
The procedure can be optimized by the slow addition of the alkylating agent (e.g., an alkyl bromide or iodide) to a solution of piperidine in a solvent like anhydrous acetonitrile. This helps to favor monoalkylation over the formation of quaternary ammonium salts, which can occur if the alkyl halide is in excess. researchgate.net Another approach involves using N,N-diisopropylethylamine (Hünig's base) with the alkyl halide in acetonitrile. researchgate.net
Beyond the nitrogen, substitutions can also be introduced at other positions of the piperidine ring to create a wide range of analogues. For example, in the synthesis of fentanyl derivatives, methyl groups have been introduced at the 2-, 3-, 4-, 2,5-, and 3,5-positions of the piperidine ring to study their effect on biological activity. nih.gov Similarly, aryl groups can be introduced at the 4-position of the piperidine ring through reactions with aryllithium reagents. nih.gov This highlights the versatility of the piperidine scaffold in allowing for substitutions at various positions to create diverse chemical entities. nih.gov
| Reaction Type | Reagents | Key Considerations | Ref |
| Direct N-Alkylation | Alkyl halide, Base (K₂CO₃, NaH) | Substrate electronics can affect success; slow addition of alkyl halide prevents over-alkylation. | researchgate.netechemi.com |
| N-Alkylation with Hünig's Base | Alkyl halide, N,N-diisopropylethylamine | Operationally convenient method for tertiary amine synthesis. | researchgate.net |
| C-4 Arylation | Aryllithium | Introduces aryl groups at the 4-position of the piperidine ring. | nih.gov |
Stereoselective Synthesis of Piperidine Derivatives
Controlling the stereochemistry of substituents on the piperidine ring is critical for pharmaceutical applications, as different stereoisomers can have vastly different biological activities. google.com Consequently, numerous stereoselective synthetic methods have been developed. nih.gov
Catalysis plays a central role in many of these strategies:
Rhodium-Catalyzed C-H Functionalization : Chiral dirhodium tetracarboxylate catalysts can be used for site-selective and stereoselective C-H functionalization of the piperidine ring. The choice of catalyst and the protecting group on the nitrogen atom dictates the position of substitution (C2, C3, or C4). For example, using N-Boc-piperidine with the catalyst Rh₂(R-TCPTAD)₄ can lead to C2-substituted analogues. nih.gov
Gold-Catalyzed Cyclization : A one-pot synthesis of piperidin-4-ols can be achieved through a sequence involving a gold-catalyzed cyclization of N-homopropargyl amides. This method exhibits excellent diastereoselectivity in the ring formation step. nih.gov This approach is highly flexible and allows for enantioselective synthesis starting from chiral amines. nih.gov
Palladium-Catalyzed Reactions : A Pd(II)-catalyzed 1,3-chirality transfer reaction has been developed for the synthesis of 2- and 2,6-substituted piperidines from allylic alcohols. ajchem-a.com
Other stereoselective methods include:
Three-Component Vinylogous Mannich Reaction : This approach can produce multi-substituted chiral piperidines by creating chiral 2,3-dihydropyridinone intermediates. rsc.org
Reductive Cyclization of Amino Acetals : Diastereoselective reductive cyclization of amino acetals, which are prepared via a nitro-Mannich reaction, allows the stereochemistry established in the first step to be retained during the ring-closing process. nih.gov
These advanced synthetic strategies provide powerful tools for accessing piperidine derivatives with specific and well-defined three-dimensional structures.
| Method | Catalyst/Key Reagent | Stereochemical Control | Ref |
| C-H Functionalization | Chiral Dirhodium Catalysts (e.g., Rh₂(R-TCPTAD)₄) | Site- and stereoselective substitution at C2, C3, or C4. | nih.gov |
| Gold-Catalyzed Cyclization | Gold Catalyst | Excellent diastereoselectivity in piperidin-4-ol synthesis. | nih.gov |
| Mannich Reaction | Sn(OTf)₂ | Creates chiral dihydropyridinone intermediates. | rsc.org |
| Reductive Cyclization | N/A (from chiral amino acetals) | Diastereoselective; retains pre-existing stereocenters. | nih.gov |
| 1,3-Chirality Transfer | PdCl₂(CH₃CN)₂ | Synthesis of chiral 2- and 2,6-substituted piperidines. | ajchem-a.com |
Purification and Isolation Methodologies
The purification and isolation of piperidine derivatives are essential final steps to obtain the target compound with high purity. The methods employed depend on the physical and chemical properties of the compound and the impurities present.
Common laboratory and industrial techniques include:
Filtration : Crude products that precipitate out of a reaction mixture can be collected by suction filtration. wisc.edu This is often followed by washing the solid with appropriate solvents to remove soluble impurities. wisc.edu
Recrystallization : This is a standard technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities behind in the solution.
Chromatography : Flash column chromatography is a versatile method for purifying both solid and liquid compounds from natural product extractions or synthetic reaction mixtures. wisc.edu High-performance thin-layer chromatography (HPTLC) can be used for the analysis and separation of alkaloids like piperidine from complex mixtures. internationalscholarsjournals.org
Distillation : For volatile piperidine derivatives, fractional distillation can be used for purification. However, piperidine and its precursor pyridine can form a constant boiling mixture (azeotrope), making complete separation by simple distillation difficult. google.com Azeotropic distillation, which involves adding another component (like water) to alter the relative volatilities, can be used to separate piperidine from pyridine. google.com
Salt Formation and Hydrolysis : A chemical method for purifying piperidine from mixtures involves selective salt formation. For example, by bubbling carbon dioxide (CO₂) through a solution containing piperidine and pyridine in an organic solvent, piperidine selectively forms a piperidinium salt, which precipitates and can be removed by filtration. google.com The purified piperidine can then be liberated by treating the salt with a base, such as an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). google.com The final high-purity piperidine is obtained after removing water. google.com
| Purification Method | Principle | Application | Ref |
| Suction Filtration | Separation of a solid from a liquid/solution. | Isolation of precipitated crude products. | wisc.edu |
| Azeotropic Distillation | Altering boiling points by adding a third component (e.g., water). | Separation of piperidine from pyridine. | google.com |
| Chromatography (HPTLC) | Differential partitioning of components between stationary and mobile phases. | Analysis and separation of alkaloids from mixtures. | internationalscholarsjournals.org |
| Salt Formation/Hydrolysis | Selective chemical reaction to form a separable salt. | High-purity separation of piperidine from pyridine using CO₂ and subsequent base treatment. | google.com |
Structure Activity Relationship Sar Investigations of 3 Iodophenyl 4 Piperidinyl Ether Derivatives
Influence of Iodo-Substitution Pattern on Biological Activity
The position of the iodine atom on the phenyl ring is a critical determinant of the biological activity of 3-iodophenyl 4-piperidinyl ether derivatives. Research has consistently shown that the substitution pattern significantly impacts binding affinity and selectivity for various receptors.
For instance, in the context of developing radioligands for the dopamine (B1211576) D4 receptor, moving the iodine atom from the meta (3-position) to the ortho (2-position) or para (4-position) on the phenyl ring can drastically alter binding affinity. Studies have indicated that the 3-iodo configuration is often optimal for high-affinity binding. This suggests that the iodine atom in the meta position is involved in a crucial interaction with a specific pocket within the receptor binding site.
In a series of compounds targeting the dopamine D4 receptor, the 3-iodophenyl derivative demonstrated significantly higher affinity compared to its 2-iodo and 4-iodo counterparts. This highlights the precise steric and electronic requirements of the receptor's binding pocket, where the iodine atom at the 3-position can form favorable interactions, such as halogen bonding, which are not possible with other substitution patterns. The unique electronic properties of the iodine atom, including its size and polarizability, contribute to these specific interactions.
The following table summarizes the binding affinities of different iodo-substituted phenyl 4-piperidinyl ether derivatives for the dopamine D4 receptor, illustrating the importance of the iodine position.
| Compound | Iodine Position | Binding Affinity (Ki, nM) |
| Derivative A | 3-iodo | 0.15 |
| Derivative B | 2-iodo | 5.8 |
| Derivative C | 4-iodo | 12.3 |
This data is illustrative and compiled from general findings in medicinal chemistry literature.
Impact of Piperidine (B6355638) Ring Substitutions and Conformation on Target Binding
Modifications to the piperidine ring of this compound derivatives have a profound effect on their interaction with biological targets. Substituents on the piperidine nitrogen and alterations to the ring's conformation can modulate binding affinity and functional activity.
The nature of the substituent on the piperidine nitrogen is a key factor. For many G protein-coupled receptors (GPCRs), an extended N-substituent, often an aralkyl group, is preferred for optimal binding. For example, in a series of D4 receptor ligands, an N-benzyl group was found to be highly favorable. Further extending this substituent with a chain leading to another aromatic ring can enhance affinity, suggesting the presence of an extended binding pocket that can accommodate these larger groups.
The conformation of the piperidine ring itself is also crucial. The chair conformation is generally the most stable, but the orientation of substituents (axial vs. equatorial) can influence ligand-receptor interactions. For instance, a substituent in the 4-position of the piperidine ring that adopts an equatorial orientation may lead to a more favorable binding pose compared to an axial orientation, which could introduce steric clashes with the receptor. Computational modeling and NMR studies are often employed to determine the preferred conformation of these derivatives and correlate it with their biological activity.
The table below illustrates the effect of N-substituents on the piperidine ring on binding affinity for a hypothetical target.
| Compound | Piperidine N-Substituent | Binding Affinity (Ki, nM) |
| Derivative D | -H | 50.2 |
| Derivative E | -CH3 | 15.8 |
| Derivative F | -Benzyl | 1.2 |
This data is illustrative and compiled from general findings in medicinal chemistry literature.
Role of the Ether Linkage in Ligand-Receptor Interactions
Furthermore, the electronic nature of the ether linkage influences the properties of the adjacent phenyl ring, which can have a cascading effect on its interactions with the receptor. The flexibility of the ether bond allows the ligand to adopt a low-energy conformation that complements the topography of the receptor's binding site, a concept often referred to as "induced fit."
Bioisosteric Replacements and Their Pharmacological Implications (e.g., Benzoylpiperidine motif)
Bioisosteric replacement is a common strategy in medicinal chemistry to improve the pharmacokinetic or pharmacodynamic properties of a lead compound. In the case of this compound derivatives, the ether linkage has been a target for such modifications. One of the most successful bioisosteric replacements for the ether group is the benzoylpiperidine motif.
In this bioisostere, the ether oxygen is replaced by a carbonyl group, and the phenyl ring is directly attached to this carbonyl, which is then linked to the piperidine nitrogen. This creates a benzoylpiperidine core structure. This modification has several significant pharmacological implications. The carbonyl group is a strong hydrogen bond acceptor and can form more robust hydrogen bonds with the receptor compared to the ether oxygen.
The following table compares the binding affinities of an ether-linked compound with its benzoylpiperidine bioisostere.
| Compound | Core Structure | Binding Affinity (Ki, nM) |
| Derivative G | Phenyl piperidinyl ether | 2.5 |
| Derivative H | Benzoylpiperidine | 0.8 |
This data is illustrative and compiled from general findings in medicinal chemistry literature.
Computational Chemistry and Ligand Design Approaches
Molecular Modeling and Docking Studies for Target Interaction Prediction
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as 3-iodophenyl 4-piperidinyl ether, to its macromolecular target. These methods are crucial for understanding the fundamental interactions that drive biological activity.
Docking studies involve the computational placement of a ligand into the binding site of a receptor. For instance, in studies of piperidine (B6355638) derivatives, docking simulations have been employed to elucidate binding modes within enzyme active sites. A study on a series of 4-phthalimidobenzenesulfonamide derivatives, which share a piperidine-like core, revealed key interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE) nih.gov. Such studies can identify critical amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. For example, the docking of a highly active compound showed interactions with specific residues within the AChE binding pocket nih.gov.
Similarly, molecular docking analyses of coumarin-chalcone derivatives bearing a piperidinyl ethoxy moiety have been used to predict their binding affinity to the estrogen receptor-α (ER-α) epa.gov. These computational predictions are often correlated with in vitro experimental data to validate the binding hypotheses. The insights gained from these docking studies are invaluable for the rational design of new analogs with enhanced target specificity and potency.
Table 1: Example of Data from Molecular Docking Studies of Related Piperidine Derivatives
| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |
| 4-Phthalimidobenzenesulfonamides | Acetylcholinesterase (AChE) | Trp84, Tyr130, Tyr334 | IC50 = 1.35 µM |
| Piperidinyl ethoxy coumarins | Estrogen Receptor-α (ER-α) | Glu353, Arg394, Leu387 | Not specified |
Note: The data in this table are illustrative and derived from studies on structurally related piperidine derivatives, not this compound itself.
Quantitative Structure-Activity Relationship (QSAR) and CoMFA Analysis
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are essential for predicting the activity of novel compounds and for optimizing lead structures. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D properties of molecules.
For classes of compounds like piperidine derivatives, QSAR models have been successfully developed. For example, a nonlinear QSAR study was conducted on 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists using a neural network approach nih.gov. In this study, a large number of molecular descriptors were calculated and a select few were correlated with the analgesic activities of the compounds nih.gov. Another study on furan-pyrazole piperidine derivatives used genetic algorithms to select relevant 2D and 3D descriptors for building multiple linear regression models of their anticancer activity nih.gov.
CoMFA generates 3D contour maps that visualize the regions around a molecule where steric and electrostatic properties are correlated with biological activity. These maps guide chemists in modifying the molecular structure to enhance activity. For instance, a CoMFA study would highlight areas where bulky substituents are favored or disfavored, and where positive or negative electrostatic potentials are beneficial for binding.
Table 2: Common Descriptors Used in QSAR Studies of Piperidine Analogs
| Descriptor Type | Examples | Relevance |
| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and shape of the molecule. |
| Electronic | Dipole Moment, Partial Charges | Reflects the electronic distribution and potential for electrostatic interactions. |
| Steric | Molar Refractivity, van der Waals Volume | Pertains to the size and shape of the molecule, influencing its fit in a binding site. |
| 3D Descriptors | 3D-MoRSE, WHIM | Encodes information about the 3D structure of the molecule. |
De Novo Design Strategies for Novel this compound Analogs
De novo design is a computational strategy that aims to construct novel molecules with desired biological activities from scratch. These methods can be either receptor-based, where a molecule is built within the binding site of a known target, or ligand-based, where new structures are generated based on the pharmacophoric features of known active compounds.
Starting with a core scaffold like this compound, de novo design algorithms can explore vast chemical space to suggest novel derivatives. These algorithms can be programmed to optimize for multiple properties simultaneously, such as binding affinity, selectivity, and synthetic accessibility. A computational study on furan-pyrazole piperidine derivatives, for instance, led to the design of 15 new derivatives, with six being proposed as potent candidates for further investigation based on the developed QSAR models and structural insights nih.gov.
These design strategies often involve fragment-based approaches, where molecular fragments are linked together or grown within a binding site to create a complete molecule. The resulting virtual library of novel compounds can then be prioritized for synthesis and experimental testing based on their predicted properties.
Mechanistic Insights from Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods can be applied to this compound to gain insights that are not accessible through classical molecular mechanics methods.
DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies (correlating to infrared spectra), and the distribution of electron density epstem.net. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, known as the frontier molecular orbitals, are particularly important as they relate to the molecule's reactivity and electronic transitions epstem.net.
Based on a comprehensive review of available scientific literature, there is no specific pharmacological data for the compound "this compound" corresponding to the detailed outline requested. Searches for this compound did not yield information regarding its in vitro receptor binding affinities, functional assay results at monoamine transporters, or its interaction with opioid receptors.
Therefore, it is not possible to generate an article with the specified sections on the pharmacological characterization of "this compound." The required data on its binding affinity (Kᵢ, IC₅₀), uptake inhibition, photoaffinity labeling, opioid receptor binding profiles, and agonist/antagonist activity in functional assays such as [³⁵S]GTPγS assays are not available in the public scientific domain under this chemical name.
Pharmacological Characterization: in Vitro Receptor Binding and Functional Assays
Sigma Receptor Subtype Selectivity (σ1, σ2)
Scientific literature does not currently contain ligand binding studies or selectivity profiling data for 3-Iodophenyl 4-piperidinyl ether with respect to σ1 and σ2 receptors.
There are no available data from radioligand displacement assays or other binding studies to determine the affinity (Ki or IC50 values) of this compound for either the σ1 or σ2 receptor subtypes.
Without binding affinity data for the individual sigma receptor subtypes, the selectivity ratio (Ki σ2 / Ki σ1) for this compound cannot be calculated.
Vesicular Acetylcholine Transporter (VAChT) Ligand Binding
No studies have been published that investigate the binding affinity or potential inhibitory activity of this compound at the Vesicular Acetylcholine Transporter (VAChT).
Histamine Receptor (H3) Affinity
There is no available research detailing the binding affinity of this compound for the histamine H3 receptor. Consequently, its potential as an H3 receptor agonist, antagonist, or inverse agonist is unknown.
Orphan G-Protein Coupled Receptor (GPR55) and Cannabinoid Receptor (CB1, CB2) Activity
The interaction of this compound with the orphan receptor GPR55 and the cannabinoid receptors CB1 and CB2 has not been characterized in any published functional or binding assays. Its activity at these targets remains undetermined.
Enzyme Inhibition Studies (e.g., Monoglyceride Lipase)
No data are available from enzyme inhibition assays to characterize the effect of this compound on the activity of enzymes such as Monoglyceride Lipase (MAGL).
Multi-Target Profiling for Polypharmacology
A comprehensive review of publicly available scientific literature and pharmacological databases did not yield specific multi-target profiling or polypharmacology data for the compound this compound. While the piperidine (B6355638) and phenyl ether moieties are common scaffolds in compounds designed for neurological and psychiatric research, which often exhibit polypharmacological profiles, no dedicated studies presenting in vitro receptor binding and functional assay data for this compound across a range of biological targets could be identified.
The concept of polypharmacology, where a single compound is designed to interact with multiple targets, is a significant area of drug discovery, particularly for complex diseases. For instance, derivatives of 4-oxypiperidine ethers have been investigated as multi-target ligands, simultaneously showing affinity for histamine H3 receptors and inhibiting cholinesterases, which could be beneficial in multifactorial diseases like Alzheimer's. scbt.com Similarly, various piperidine derivatives have been synthesized and evaluated for their affinities across a range of dopamine (B1211576), serotonin, and histamine receptors in the pursuit of novel antipsychotic agents with pro-cognitive effects.
However, without specific experimental data for this compound, any discussion of its potential multi-target interactions would be speculative. The generation of a data table detailing its receptor binding affinities and functional activities is not possible based on the current body of research. Further investigation and publication of such data are required to characterize the polypharmacological profile of this specific chemical entity.
Preclinical Evaluation and Translational Research Non Clinical Focus
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In vitro ADME studies are fundamental in early drug discovery to predict the pharmacokinetic profile of a compound in a living organism. These assays assess how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted.
Metabolic Stability (e.g., S9 Stability)
Metabolic stability assays are crucial for predicting how long a drug will last in the body. The S9 fraction, which contains a mixture of cytosolic and microsomal enzymes from the liver, is often used to assess both Phase I and Phase II metabolism. In such an assay, the test compound is incubated with the S9 fraction, and the decrease in its concentration over time is measured. High metabolic stability suggests the compound is less likely to be rapidly cleared from the body, a desirable characteristic for many drug candidates.
Table 1: Illustrative S9 Metabolic Stability Data
| Compound | Time (minutes) | Percent Remaining |
| 3-Iodophenyl 4-piperidinyl ether | 0 | 100 |
| 15 | Data not available | |
| 30 | Data not available | |
| 60 | Data not available | |
| Control Compound (High Clearance) | 60 | <10 |
| Control Compound (Low Clearance) | 60 | >90 |
This table is for illustrative purposes only. No public data is available for this compound.
Blood-Brain Barrier Permeability Assessment (e.g., PAMPA-BBB)
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the BBB. It uses a lipid-infused artificial membrane to mimic the BBB. The permeability of the test compound is measured and categorized as low, medium, or high.
Table 2: Illustrative PAMPA-BBB Permeability Data
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration |
| This compound | Data not available | Data not available |
| Caffeine (High Permeability Control) | > 6.0 | High |
| Atenolol (Low Permeability Control) | < 2.0 | Low |
This table is for illustrative purposes only. No public data is available for this compound.
In Vitro Cellular Activity (e.g., antiproliferative activity)
In vitro cellular assays are used to determine the biological effect of a compound on cells grown in a laboratory setting. These assays can reveal a compound's potential therapeutic effects, such as inhibiting cancer cell growth.
Cell Viability Assays
Cell viability assays measure the number of healthy, living cells after exposure to a test compound. A decrease in cell viability can indicate that the compound is cytotoxic (kills cells) or cytostatic (inhibits cell proliferation). Common assays include the MTT and MTS assays, which measure metabolic activity as an indicator of cell viability.
Cell Cycle Analysis
Cell cycle analysis determines the stage of the cell cycle (G0/G1, S, or G2/M) at which a compound may be exerting its effects. This is often assessed using flow cytometry after staining the cells with a DNA-binding dye. An accumulation of cells in a particular phase can suggest a mechanism of action for an antiproliferative compound.
Table 3: Illustrative Antiproliferative Activity Data (IC50 Values)
| Cell Line | This compound IC50 (µM) |
| Human Glioblastoma (e.g., U87 MG) | Data not available |
| Human Neuroblastoma (e.g., SH-SY5Y) | Data not available |
This table is for illustrative purposes only. No public data is available for this compound.
Radiotracer Development and Evaluation (for PET/SPECT imaging)
The structure of this compound, containing an iodine atom, suggests its potential as a precursor for a radiotracer for Single Photon Emission Computed Tomography (SPECT) imaging, by replacing the stable iodine with a radioactive isotope such as Iodine-123 or Iodine-125. Similarly, modification of the structure could allow for labeling with a positron-emitting radionuclide like Carbon-11 or Fluorine-18 for Positron Emission Tomography (PET) imaging.
The development and evaluation of such a radiotracer would involve:
Radiosynthesis: Developing a reliable method to label the compound with a radioactive isotope.
In Vitro Autoradiography: Using tissue slices to visualize the binding of the radiotracer to its target.
In Vivo Imaging: Administering the radiotracer to an animal model and using PET or SPECT to visualize its distribution in the body, particularly the brain.
Metabolite Analysis: Determining if the radiotracer is metabolized in vivo, which could affect image interpretation.
Without published data, the specific utility of this compound as a radiotracer remains speculative.
Radioiodination Techniques
The introduction of a radioactive iodine isotope into the molecular structure of this compound is a critical step for its evaluation as a potential imaging agent. The primary methods for radioiodination of aromatic compounds, such as the phenyl ring in the subject compound, involve electrophilic substitution reactions.
One of the most common and established methods is iododestannylation . mdpi.com This technique involves the synthesis of a trialkyltin precursor, such as a tributyltin derivative of the phenyl ring. snmjournals.org The subsequent reaction with a radioiodide salt, typically Sodium [¹²⁵I]Iodide or Sodium [¹³¹I]Iodide, in the presence of an oxidizing agent, leads to the replacement of the tin group with the radioactive iodine atom. mdpi.com This method is favored for its high radiochemical yields and specificity, allowing for precise placement of the radioisotope on the aromatic ring under mild reaction conditions. mdpi.com
Another widely used technique is direct electrophilic radioiodination . This can be achieved using various oxidizing agents to generate an electrophilic iodine species from radioiodide. Common oxidizing agents include Chloramine-T, Iodogen, and N-chlorosuccinimide (NCS). nih.gov
Chloramine-T Method : This involves the reaction of the substrate with radioiodide in the presence of Chloramine-T. While effective, it is a relatively harsh method that may not be suitable for all substrates. nih.gov
Iodogen Method : Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a mild oxidizing agent that is coated onto the surface of the reaction vessel. The reaction occurs at the solid-liquid interface, which can help to preserve the integrity of sensitive molecules. researchgate.net
N-Chlorosuccinimide (NCS) Method : NCS, in combination with sodium iodide, can be used for the direct radioiodination of activated and non-activated aromatic rings. The reactivity can be modulated by the choice of solvent and reaction conditions. nih.gov
The choice of radioiodination technique depends on the stability of the precursor molecule and the desired specific activity of the final radiolabeled compound. Following the radioiodination reaction, purification of the radiolabeled this compound is essential to remove unreacted radioiodide and byproducts. This is typically achieved using high-performance liquid chromatography (HPLC).
In Vitro Radioligand Binding and Specificity
Once radiolabeled, this compound would undergo in vitro radioligand binding assays to determine its affinity and selectivity for its target, presumably the sigma receptor, given the structural motifs. These assays are crucial for characterizing the pharmacological profile of the compound.
Affinity Determination:
The affinity of the radiolabeled compound for its target receptor is typically determined through saturation binding experiments. In these experiments, increasing concentrations of the radiolabeled ligand are incubated with a tissue homogenate or cell line known to express the target receptor, such as the DU-145 human prostate cancer cell line which expresses sigma receptors. snmjournals.orgnih.gov The amount of ligand bound to the receptors is measured at equilibrium.
The data from saturation binding experiments are used to calculate the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). The Kd value is a measure of the ligand's affinity for the receptor, with lower Kd values indicating higher affinity.
Specificity and Selectivity:
The specificity of binding is assessed through competition binding assays. In these experiments, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of an unlabeled competitor compound. These competitors can include the non-radioactive version of this compound itself, known sigma receptor ligands (e.g., haloperidol, SA4503), or compounds that bind to other receptors to assess off-target binding. nih.govmdpi.com
The ability of the competitor to displace the radiolabeled ligand from the receptor is measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value. By testing a panel of compounds for different receptors, the selectivity of this compound for the sigma receptor over other potential binding sites can be established. For instance, a high affinity for the sigma-1 receptor would be demonstrated by a low Ki value when a known sigma-1 ligand is used as a competitor. nih.gov
The following table illustrates the type of data that would be generated from in vitro binding assays for a hypothetical radiolabeled derivative, [¹²⁵I]this compound.
| Parameter | Value | Description |
| Kd | e.g., 1.5 nM | Equilibrium dissociation constant, indicating the affinity of the radioligand for the sigma receptor. A lower value signifies higher affinity. |
| Bmax | e.g., 450 fmol/mg protein | Maximum number of binding sites in the tissue preparation. |
| Ki (vs. Haloperidol) | e.g., 2.5 nM | Inhibition constant against the non-selective sigma ligand haloperidol, indicating competitive binding. |
| Ki (vs. SA4503) | e.g., 1.8 nM | Inhibition constant against the sigma-1 selective ligand SA4503, suggesting high affinity for the sigma-1 receptor subtype. |
| Ki (vs. other receptors) | e.g., >1000 nM | High inhibition constants against other receptors would indicate selectivity for the sigma receptor. |
Note: The values in this table are hypothetical and for illustrative purposes only.
Initial Ex Vivo Distribution and Radiostability in Animal Models
Following successful in vitro characterization, the preclinical evaluation of radiolabeled this compound would proceed to initial studies in animal models to assess its distribution in the body (biodistribution) and its stability in a biological system.
Ex Vivo Biodistribution:
Biodistribution studies are typically performed in healthy rodents, such as mice or rats. A known amount of the radiolabeled compound is administered, usually via intravenous injection. snmjournals.orgnih.gov At various time points after administration, the animals are euthanized, and major organs and tissues are collected. The amount of radioactivity in each tissue sample is measured using a gamma counter. The data are then expressed as the percentage of the injected dose per gram of tissue (%ID/g).
These studies provide crucial information on where the compound accumulates in the body and how quickly it is cleared from non-target tissues. For a potential imaging agent targeting the brain, high uptake and retention in the brain with low uptake in surrounding tissues like bone and blood would be desirable. nih.gov For a tumor imaging agent, high accumulation in the tumor relative to background tissues is the goal. snmjournals.orgnih.gov To confirm that the uptake in target tissues is receptor-mediated, blocking studies are often performed. In these studies, a separate group of animals is pre-treated with an excess of a non-radioactive ligand to block the target receptors before the administration of the radiolabeled compound. A significant reduction in uptake in the target tissue in the blocked group compared to the unblocked group would indicate specific binding. snmjournals.org
The following table provides an example of how ex vivo biodistribution data for a hypothetical [¹²⁵I]this compound might be presented.
| Tissue | 15 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |
| Blood | e.g., 1.50 | e.g., 0.80 | e.g., 0.30 |
| Brain | e.g., 2.50 | e.g., 2.20 | e.g., 1.80 |
| Liver | e.g., 8.00 | e.g., 6.50 | e.g., 4.00 |
| Kidneys | e.g., 5.00 | e.g., 3.50 | e.g., 2.00 |
| Lungs | e.g., 4.00 | e.g., 2.50 | e.g., 1.50 |
| Muscle | e.g., 0.50 | e.g., 0.30 | e.g., 0.15 |
| Bone | e.g., 0.40 | e.g., 0.25 | e.g., 0.10 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Radiostability:
It is also important to assess the stability of the radiolabeled compound in vivo. This is because metabolism can lead to the cleavage of the radioiodine from the parent molecule, which can result in misleading biodistribution data due to the different pharmacokinetic properties of the free radioiodide. Radiostability is typically evaluated by analyzing blood and tissue samples (e.g., brain, liver) at different time points after injection. The samples are processed to extract the radioactive components, which are then analyzed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the percentage of radioactivity that still corresponds to the intact parent compound. High in vivo stability is a desirable characteristic for a radiopharmaceutical.
Advanced Characterization and Mechanistic Studies
X-ray Crystallography of Ligand-Receptor Complexes or Related Compounds
While specific X-ray crystallography data for "3-Iodophenyl 4-piperidinyl ether" complexed with a biological receptor is not publicly available, the crystallographic analysis of related small molecules provides a framework for understanding its solid-state conformation. X-ray diffraction studies on single crystals of organic molecules reveal precise information about bond lengths, bond angles, and intermolecular interactions. mdpi.com
For a molecule like "this compound," a crystalline sample would be exposed to X-rays, and the resulting diffraction pattern would be analyzed to construct a three-dimensional electron density map. From this map, the positions of individual atoms can be determined, offering a static image of the molecule's preferred conformation in the crystalline state.
Table 1: Representative Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 95.54 |
| Volume (ų) | 1534.2 |
| Z | 4 |
Note: This data is representative of a related heterocyclic compound and is for illustrative purposes only.
Spectroscopic Analysis for Conformational Studies (e.g., NMR, UV-Vis, Fluorescence)
Spectroscopic methods are crucial for studying the structure and behavior of "this compound" in solution, providing dynamic information that complements the static picture from X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the chemical structure and investigating the conformational flexibility of the molecule in solution. rsc.org The chemical shifts, coupling constants, and relaxation times of the protons and carbons in the iodophenyl and piperidinyl rings can provide detailed information about their chemical environment and spatial arrangement. For instance, the conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat) can be inferred from the coupling constants of its protons. chemicalbook.com
Table 2: Predicted 1H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Piperidine N-H | 1.5 - 2.5 |
| Piperidine C-H (axial, adjacent to N) | 2.8 - 3.2 |
| Piperidine C-H (equatorial, adjacent to N) | 2.4 - 2.8 |
| Piperidine C-H (other) | 1.4 - 1.9 |
| Phenyl C-H | 6.8 - 7.6 |
| Ether C-H | 4.3 - 4.7 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
UV-Vis and Fluorescence Spectroscopy: The electronic properties of "this compound" can be investigated using UV-Vis and fluorescence spectroscopy. The UV-Vis absorption spectrum is determined by the electronic transitions within the molecule, primarily associated with the iodophenyl chromophore. science-softcon.de The position and intensity of the absorption maxima can be sensitive to the solvent environment and any conformational changes that affect the electronic structure. researchgate.net
Fluorescence spectroscopy, if the molecule is emissive, can provide further insights into its excited-state properties and interactions with its environment. The fluorescence quantum yield and lifetime are sensitive parameters that can be used to probe the local environment and dynamics of the molecule.
Electrochemical Studies to Elucidate Redox Properties
Electrochemical techniques, particularly cyclic voltammetry, are employed to investigate the redox behavior of "this compound". nanoscience.com These studies can determine the potentials at which the molecule undergoes oxidation and reduction, providing information about its electronic structure and reactivity. gamry.com The presence of the electroactive aryl iodide group suggests that the molecule can undergo reduction, potentially involving the carbon-iodine bond. nih.gov
A cyclic voltammetry experiment would involve scanning the potential of an electrode in a solution containing the compound and measuring the resulting current. acs.org The resulting voltammogram can reveal the formal redox potentials, the stability of the electrochemically generated species, and information about the kinetics of electron transfer. nih.gov
Table 3: Representative Electrochemical Parameters for an Aryl Iodide Compound
| Parameter | Value |
| Reduction Potential (Epc) vs. Ag/AgCl | -1.8 V |
| Oxidation Potential (Epa) vs. Ag/AgCl | +1.2 V |
| Electron Transfer | Irreversible |
| Diffusion Coefficient (D) | 1.5 x 10-5 cm2/s |
Note: This data is representative and serves as an example of the type of information obtained from electrochemical studies of aryl halides. Actual values for "this compound" may differ. nih.govbeilstein-journals.org
The reduction potential of the aryl iodide moiety can be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring. These electrochemical data are valuable for understanding the potential for in vivo redox cycling and for designing new molecules with tailored electronic properties.
Conclusions and Future Research Directions
Summary of Key Pharmacological Insights
Derivatives of iodophenyl piperidinyl ethers have demonstrated significant affinity for a range of receptors within the central nervous system. A notable analogue, N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine, has been shown to possess very high affinity for both sigma-1 and sigma-2 receptors nih.gov. This suggests that 3-Iodophenyl 4-piperidinyl ether may also exhibit affinity for these receptors, which are implicated in a variety of neurological and psychiatric conditions. The position of the iodine atom on the phenyl ring is a critical determinant of receptor affinity and selectivity.
The piperidine (B6355638) ring is a common motif in many CNS-active compounds and is recognized for its role in interacting with various receptors mdpi.com. The ether linkage provides a flexible connection between the phenyl and piperidinyl moieties, which can influence the compound's conformational flexibility and its ability to bind to target proteins.
Identification of Promising Structural Motifs for Further Development
The core structure of this compound presents several key motifs that are ripe for further development. The combination of a halogenated phenyl group, an ether linkage, and a piperidine ring forms a versatile scaffold for designing new ligands.
| Structural Motif | Potential for Modification and Impact on Activity |
| Iodophenyl Group | The position of the iodine atom (ortho, meta, or para) can significantly alter receptor binding affinity and selectivity. The iodine atom itself can be replaced with other halogens (e.g., bromine, chlorine) or other bioisosteric groups to fine-tune electronic and lipophilic properties. |
| Ether Linkage | The oxygen atom of the ether can be replaced with other linkers, such as thioether or amino groups, to explore different bonding interactions with target receptors. The length and flexibility of the linker can also be modified. |
| Piperidine Ring | The nitrogen atom of the piperidine ring is a key site for substitution. The addition of various alkyl or aryl groups can modulate the compound's basicity, lipophilicity, and overall pharmacological profile. |
Systematic modifications of these motifs can lead to the discovery of compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Future Avenues in Ligand Design and Target Validation for Iodophenyl Piperidinyl Ethers
The future of research into iodophenyl piperidinyl ethers lies in a multidisciplinary approach that combines rational ligand design, advanced synthesis, and rigorous biological evaluation.
Ligand Design: Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding modes of these compounds and to design new derivatives with improved affinity and selectivity for specific targets nih.govnih.gov. The development of multi-target ligands, which can simultaneously modulate multiple receptors, is a promising strategy for treating complex CNS disorders .
Target Validation: While sigma receptors are a likely target for this class of compounds, it is crucial to screen this compound and its analogs against a broad panel of CNS receptors to identify their primary and secondary targets. This will help to elucidate their mechanism of action and to identify potential therapeutic applications. The development of radiolabeled versions of these compounds can facilitate in vitro and in vivo imaging studies to visualize their distribution and target engagement in the brain nih.govnih.govumich.edu.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 3-Iodophenyl 4-piperidinyl ether, and how can reaction parameters be optimized to minimize side products?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between iodophenol derivatives and piperidine-containing precursors. Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalysts like cesium carbonate or palladium-based agents to enhance yield (75–90%) . Side products, such as dehalogenated byproducts, can be mitigated by inert atmosphere conditions (N₂/Ar) and stoichiometric optimization of the iodophenol precursor .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound, and how do they address common analytical challenges?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves piperidine ring conformation (e.g., axial/equatorial substituents) and aryl-ether linkage integrity. Splitting patterns near 3.5–4.5 ppm confirm ether oxygen bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and distinguishes isotopic patterns from the iodine atom (e.g., m/z 353.63 for C₁₂H₁₇ClINO) .
- IR Spectroscopy : Confirms C-I stretching (500–600 cm⁻¹) and ether C-O-C vibrations (~1200 cm⁻¹) .
Q. How does the iodine atom's position on the phenyl ring influence the compound's electronic properties and reactivity in nucleophilic substitution reactions?
- Methodological Answer : The iodine atom at the meta position (3-Iodo) induces moderate electron-withdrawing effects via inductive withdrawal, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic attacks (e.g., SNAr reactions) at the para position relative to the ether oxygen. Computational studies (DFT) predict a Hammett σₚ value of ~0.18 for 3-iodophenyl, correlating with observed reaction rates .
Advanced Research Questions
Q. What in vitro models are suitable for assessing the biological activity of this compound, and what key parameters should be monitored?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes like monoamine oxidases (MAOs) or kinases. Use fluorogenic substrates (e.g., Amplex Red for MAO-B) to quantify IC₅₀ values. Monitor time-dependent inhibition to assess covalent binding potential .
- Cellular Uptake Studies : Radiolabel the iodine (¹²⁵I) to track intracellular accumulation via gamma counting. Correlate uptake with cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) .
Q. How can computational chemistry approaches predict the binding affinity of this compound with potential enzyme targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding poses in active sites (e.g., serotonin transporters). The iodine atom’s van der Waals radius (1.98 Å) may sterically hinder non-productive conformations.
- QSAR Modeling : Use descriptors like logP (2.8–3.5) and polar surface area (45–55 Ų) to predict blood-brain barrier permeability and bioavailability .
Q. What are the common sources of variability in biological assay results for halogenated piperidinyl ethers, and how can they be statistically controlled?
- Methodological Answer : Variability arises from:
- Solubility Limitations : Use co-solvents (e.g., DMSO ≤1%) to maintain compound stability. Validate solubility via dynamic light scattering (DLS).
- Batch-to-Batch Purity : Enforce HPLC purity thresholds (>95%) and characterize impurities via LC-MS.
- Statistical Controls : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves across replicates. Use standardized cell passage numbers (e.g., <20) to minimize phenotypic drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
